molecular formula C13H11NO6 B11573479 N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine

Katalognummer: B11573479
Molekulargewicht: 277.23 g/mol
InChI-Schlüssel: WLWQBUYJNUAZQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine is a compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine typically involves the condensation of 3-formylchromone with serine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing purification techniques such as crystallization or chromatography to obtain the compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromone derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine has several scientific research applications, including:

    Chemistry: The compound is studied for its potential as a building block in organic synthesis and as a precursor for other biologically active molecules.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]glycine
  • N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-L-alanine
  • N-[(4Z)-1-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-3-methyl-4-(3-nitrobenzylidene)-5-oxo-2-imidazolidinyl]acetamide

Uniqueness

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine is unique due to its specific structure, which includes a chromone moiety linked to serine. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C13H11NO6

Molekulargewicht

277.23 g/mol

IUPAC-Name

3-hydroxy-2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]propanoic acid

InChI

InChI=1S/C13H11NO6/c15-6-9(12(17)18)14-5-8-11(16)7-3-1-2-4-10(7)20-13(8)19/h1-5,9,15-16H,6H2,(H,17,18)

InChI-Schlüssel

WLWQBUYJNUAZQW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC(CO)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.